molecular formula C11H11NO5 B2979817 Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate CAS No. 1161799-78-5

Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate

Cat. No. B2979817
CAS RN: 1161799-78-5
M. Wt: 237.211
InChI Key: YTJDCUWGFRCDAF-UHFFFAOYSA-N
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Description

“Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate” is a complex organic compound. It likely contains a benzoate group (a benzene ring attached to a carboxylate), a nitro group (NO2), and a prop-2-en-1-yloxy group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as Methyl Benzoate are often synthesized through Fischer Esterification, a reaction between a carboxylic acid and an alcohol .

Scientific Research Applications

Direct Observation and Study of Reactive Intermediates

Research has highlighted the generation and observation of reactive intermediates in solution, such as acyl nitroso species, through the study of related benzoate compounds. These studies, conducted via techniques like time-resolved IR spectroscopy, provide insights into the reactivity and kinetics of such intermediates, which are crucial for understanding their potential applications in synthetic chemistry and material science (Cohen et al., 2003).

Photopolymerization and Material Modification

Innovations in photopolymerization have been demonstrated using compounds bearing chromophore groups linked to aminoxyl functions, akin to Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate. Such compounds can undergo UV irradiation to generate radicals, facilitating photopolymerization processes. This advancement opens up new avenues for designing light-responsive materials with potential applications in coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).

Development of Novel Synthesis Pathways

Research has also focused on novel synthesis pathways involving diazo derivatives and their conversion into valuable chemical entities. For instance, studies on the synthesis and behavior of diazo derivatives upon photolysis and thermolysis reveal potential for creating pyrazole derivatives, which are of interest in pharmaceutical chemistry and material science (Horton & Philips, 1972).

Catalysis and Chemical Transformations

Metal-organic frameworks (MOFs) incorporating nitro-benzoate derivatives have shown promise as heterogeneous catalysts for specific chemical transformations, such as the enamination of β-ketoesters. These findings suggest the potential of Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate derivatives in catalyzing selective organic reactions, which is crucial for the development of efficient, sustainable chemical processes (Zhao et al., 2013).

Environmental and Corrosion Studies

Investigations into the corrosion inhibition properties of related compounds on metal surfaces in acidic environments offer insights into the potential use of Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate derivatives as corrosion inhibitors. This application is vital for protecting metals in industrial systems against corrosive damage, thus enhancing their longevity and reliability (Kalia et al., 2020).

properties

IUPAC Name

methyl 5-nitro-2-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-3-6-17-10-5-4-8(12(14)15)7-9(10)11(13)16-2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJDCUWGFRCDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate

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